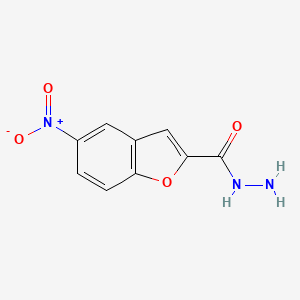

5-Nitro-1-benzofuran-2-carbohydrazide

Vue d'ensemble

Description

5-Nitro-1-benzofuran-2-carbohydrazide is a chemical compound that has been widely researched for its various properties and potential applications. It is a benzofuran derivative, a class of compounds that are ubiquitous in nature . Benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

A series of 6 novel 5-nitrobenzofuran-2yl-carbamides derivatives were synthesized . The preparation of 5-nitro-1-benzofuran-2-carbohydrazide (4) on action with acetic acid, 1, 4-diaxone and sodium nitrite resulted in 5-nitro-1-benzofuran-2-carbonyl azide (5) . The related compound (5) on action with substituted aromatic substituted amines undergoes Curtis type of rearrangement to give 5-nitro-N- (sub. carbamoyl)-1-benzofuran-2-carboxamide .

Molecular Structure Analysis

The molecular structure of 5-Nitro-1-benzofuran-2-carbohydrazide is represented by the IUPAC name 5-nitro-1-benzofuran-2-carbohydrazide . The InChI code for the compound is 1S/C9H7N3O4/c10-11-9(13)8-4-5-3-6(12(14)15)1-2-7(5)16-8/h1-4H,10H2,(H,11,13) .

Chemical Reactions Analysis

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .

Physical And Chemical Properties Analysis

The molecular formula of 5-Nitro-1-benzofuran-2-carbohydrazide is C9H7N3O4 and its molecular weight is 221.17 g/mol .

Applications De Recherche Scientifique

Here is a comprehensive analysis of the scientific research applications of 5-Nitro-1-benzofuran-2-carbohydrazide, focusing on six unique applications. Each section provides detailed information on a specific field of application.

Anticancer Activity

Benzofuran derivatives, including compounds like 5-Nitro-1-benzofuran-2-carbohydrazide, have shown significant anticancer activities. They are being researched for their potential to inhibit the growth of various cancer cells, such as leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .

Antimicrobial Agents

The benzofuran scaffold is also being explored for its potential as an antimicrobial agent. The structural properties of benzofurans allow for the development of new compounds that could be effective against resistant strains of bacteria and other pathogens .

PPAR-γ Agonist

Some benzofuran derivatives have been synthesized and studied as PPAR-γ agonists, which are relevant in the treatment of conditions like diabetes and inflammation. Molecular docking studies suggest that these compounds could interact with the PPAR-γ receptor .

Synthesis of Novel Compounds

The chemical structure of 5-Nitro-1-benzofuran-2-carbohydrazide allows for its use in the synthesis of novel compounds with potential therapeutic applications. It can be used as a precursor in various synthetic pathways to create new molecules .

Drug Development

Benzofuran derivatives are important directions in drug research due to their promising bioactivity profiles. They are being studied for their therapeutic potentials and minimal side effects compared to current treatments .

Pharmacological Research

The pharmacological properties of benzofurans make them suitable candidates for further research into their mechanisms of action and potential as drugs. This includes studies on their interactions with biological targets and their effects on disease pathways .

Mécanisme D'action

Target of Action

Benzofuran compounds, to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

It is known that benzofuran derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some benzofuran derivatives have been found to inhibit cell growth in various types of cancer cells , suggesting that they may interact with targets involved in cell proliferation and survival.

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran compounds , it is likely that this compound affects multiple pathways. These could include pathways involved in cell proliferation, oxidative stress response, viral replication, and bacterial growth, among others.

Pharmacokinetics

The molecular weight of the compound is 22117 , which is within the range generally considered favorable for oral bioavailability

Result of Action

Some substituted benzofurans have been found to have significant cell growth inhibitory effects in various types of cancer cells . This suggests that 5-Nitro-1-benzofuran-2-carbohydrazide may also have anti-proliferative effects, although further studies would be needed to confirm this and to elucidate the specific molecular and cellular effects of the compound.

Orientations Futures

Many of the described benzofurans are promising candidates for development as anticancer agents based on their outstanding inhibitory potency against a panel of human cancer cells compared with reference anticancer drugs . These findings encourage medicinal chemists to explore new areas to improve human health and reduce suffering .

Propriétés

IUPAC Name |

5-nitro-1-benzofuran-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O4/c10-11-9(13)8-4-5-3-6(12(14)15)1-2-7(5)16-8/h1-4H,10H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYTAXIVIRCEFSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C=C(O2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitro-1-benzofuran-2-carbohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

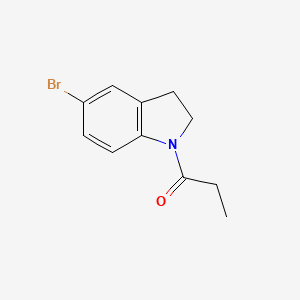

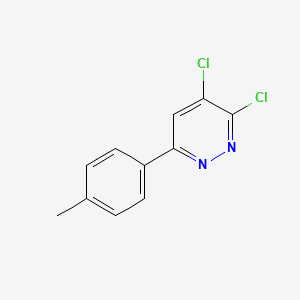

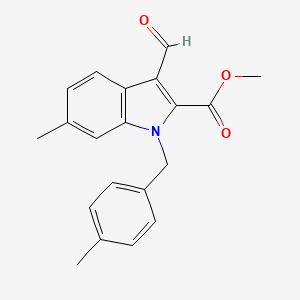

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonyl chloride](/img/structure/B1387250.png)

![3-[4-(2-Methoxyphenoxy)pyrimidin-2-yl]benzoic acid](/img/structure/B1387253.png)

![3-[2-(4-Fluorophenoxy)pyrimidin-5-yl]benzoic acid](/img/structure/B1387258.png)

![N-(2-Pyridin-4-ylimidazo[1,2-a]pyridin-3-yl)alanine](/img/structure/B1387264.png)

![1-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}piperidine-3-carboxylic acid](/img/structure/B1387271.png)

![1-[(2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1387272.png)

![4-[({[5-(3-Fluorophenyl)-2-thienyl]sulfonyl}amino)methyl]benzoic acid](/img/structure/B1387273.png)